(+)-Manzamine F is a member of the manzamine alkaloid family, which are marine-derived compounds primarily isolated from sponges of the genus Xestospongia. Characterized by a complex heterocyclic structure, manzamine F features a unique arrangement of carbon and nitrogen atoms that contribute to its biological activity. The compound has garnered significant attention due to its potential therapeutic applications, particularly in the fields of cancer treatment and neurodegenerative diseases .
The chemical reactivity of (+)-manzamine F is influenced by its intricate structure, which allows for various modifications. Notably, structure-activity relationship studies have demonstrated that alterations to functional groups can significantly impact its biological efficacy. For instance, modifications at the β-carboline moiety have been explored to enhance its inhibitory effects against certain kinases involved in pathological processes .
Reactions involving (+)-manzamine F often include:
(+)-Manzamine F exhibits a range of biological activities, making it a subject of interest for pharmacological research. Key findings include:
The synthesis of (+)-manzamine F is complex due to its unique structural features. Various synthetic pathways have been explored:
The applications of (+)-manzamine F extend across several domains:
Interaction studies involving (+)-manzamine F have revealed insights into its mechanism of action:
Several compounds share structural similarities with (+)-manzamine F, each exhibiting unique properties:
| Compound | Source | Biological Activity | Unique Features |
|---|---|---|---|
| Manzamine A | Marine sponges | Antimalarial, anticancer | Stronger antimalarial activity |
| Manzamine C | Marine sponges | Cytotoxic against cancer cells | Exhibits different structural modifications |
| Ircinal | Marine organisms | Antimicrobial | Different nitrogen positioning |
| 8-Hydroxymanzamine A | Marine sponges | Neuroprotective effects | Hydroxyl group enhances solubility |
(+)-Manzamine F is distinguished by its specific structural arrangement and biological activity profile, particularly its potent inhibition of tau hyperphosphorylation and selective kinase inhibition. This uniqueness positions it as a promising candidate for further research and development in therapeutic applications.
(+)-Manzamine F is a complex marine alkaloid with the molecular formula C₃₆H₄₄N₄O₃ and a molecular weight of 580.8 g/mol [1] [2] [12]. This compound belongs to the manzamine class of alkaloids, which are characterized by their intricate polycyclic nitrogen-containing frameworks coupled with β-carboline moieties [8] [9]. The structural architecture of (+)-Manzamine F features a unique pentacyclic ring system that distinguishes it from other members of the manzamine family [1] [2].
The compound possesses a highly complex three-dimensional structure comprising multiple fused ring systems including piperidine, cyclohexene, pyrrolidinium, and macrocyclic components [9]. The molecular framework contains four nitrogen atoms and three oxygen atoms strategically positioned throughout the polycyclic system [1] [2]. The structural complexity is further enhanced by the presence of multiple chiral centers that contribute to the compound's stereochemical diversity [25].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₃₆H₄₄N₄O₃ | [1] [2] |
| Molecular Weight | 580.8 g/mol | [1] [2] |
| Number of Heavy Atoms | 43 | [23] |
| Number of Rings | 8 | [23] |
| Rotatable Bonds | 1 | [23] |
The International Union of Pure and Applied Chemistry name for (+)-Manzamine F is (1R,2R,12R,13S,16Z)-13-hydroxy-25-(8-hydroxy-9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.1²,²².0²,¹².0⁴,¹¹]heptacosa-16,25-dien-7-one . This systematic nomenclature reflects the compound's complex stereochemical arrangement and polycyclic structure. The InChI key for (+)-Manzamine F is KYLZDBBEWRTKTG-UNFYSDSNSA-N, providing a unique digital identifier for computational applications [1] [2].
The stereochemical configuration of (+)-Manzamine F is characterized by multiple chiral centers that define its three-dimensional molecular architecture [25]. The compound contains five defined stereocenters with specific absolute configurations designated as (1R,2R,12R,13S,16Z) . These stereochemical features are crucial for the compound's biological activity and distinguish it from other manzamine alkaloids [25].
The absolute configuration has been established through various analytical techniques including nuclear magnetic resonance spectroscopy and comparison with related manzamine alkaloids isolated from the same marine sponge sources [27]. The dextrorotatory nature of (+)-Manzamine F is confirmed by its positive optical rotation value of [α]²⁵ᴅ +10.0° (c 1.0, methanol) [27]. This optical activity is characteristic of the compound's chiral environment and provides important stereochemical information [36].
Within the manzamine alkaloid family, both enantiomers of manzamine F have been reported, along with enantiomeric congeners such as ircinal A and B and ircinol A and B [25]. The isolation of both enantiomeric forms suggests the involvement of enantiomerically distinct biosynthetic pathways or enzymatic processes in their natural production [25]. The stereochemical relationship between different manzamine alkaloids provides insights into their biogenetic origins and structural diversity [25].
The compound's stereochemistry is particularly important at the C-31 position, where Mosher's method has been employed to determine the absolute configuration as R [27]. This stereochemical assignment is supported by nuclear magnetic resonance chemical shift differences observed in the corresponding Mosher ester derivatives [27].
The β-carboline moiety represents a defining structural feature of (+)-Manzamine F and is integral to the compound's classification within the manzamine alkaloid family [8] [9]. This heterocyclic system consists of a fused indole and pyridine ring structure that contributes significantly to the compound's electronic properties and biological activity [8] [10]. The β-carboline unit in (+)-Manzamine F contains a hydroxyl group at the 8-position, which distinguishes it from other manzamine alkaloids and influences its physicochemical properties [8] [27].
The polycyclic system of (+)-Manzamine F encompasses a sophisticated arrangement of interconnected ring structures that create a rigid three-dimensional framework [9]. The molecular architecture includes a 13-membered macrocycle that bridges two six-membered rings, adopting a quadrangular conformation [9]. Additionally, the structure features an 8-membered Z-olefinic ring system that exists in an envelope-boat conformation [9].
The piperidine and cyclohexene ring systems within the polycyclic framework adopt chair and boat conformations, respectively, while the pyrrolidinium ring forms an envelope conformation [9]. These conformational preferences are dictated by the compound's stereochemical constraints and contribute to the overall molecular stability [9]. The complex ring system also incorporates a ketone functionality at the C-31 position, which is absent in some related manzamine alkaloids [27].
The β-carboline moiety in (+)-Manzamine F shows characteristic ultraviolet absorption patterns due to its extended conjugated system [9] [11]. This chromophoric unit is responsible for the compound's distinctive spectroscopic properties and contributes to its potential biological activities through possible deoxyribonucleic acid intercalation mechanisms [8]. The planar nature of the β-carboline system allows for π-π stacking interactions and contributes to the compound's binding affinity with various molecular targets [11].
The physicochemical properties of (+)-Manzamine F reflect its complex molecular structure and influence its behavior in various chemical and biological environments. The compound exhibits a topological polar surface area of 92.69 Ų, which affects its membrane permeability and bioavailability characteristics [23]. The calculated logarithm of the partition coefficient (LogP) is 3.353, indicating moderate lipophilicity that balances aqueous solubility with membrane penetration capabilities [23].
(+)-Manzamine F contains three hydrogen bond donors and seven hydrogen bond acceptors, contributing to its intermolecular interaction potential [23]. These hydrogen bonding capabilities influence the compound's solubility properties and molecular recognition characteristics [23]. The compound demonstrates solubility in dimethyl sulfoxide up to concentrations of 25 mg/mL, making it suitable for various analytical and research applications [26].
| Property | Value | Unit |
|---|---|---|
| Topological Polar Surface Area | 92.69 | Ų |
| LogP | 3.353 | - |
| Hydrogen Bond Donors | 3 | - |
| Hydrogen Bond Acceptors | 7 | - |
| Melting Point | >200 | °C (decomposition) |
| Optical Rotation [α]²⁵ᴅ | +10.0 | ° (c 1.0, MeOH) |
The compound's thermal stability is limited, with decomposition occurring above 200°C rather than exhibiting a distinct melting point [27]. This thermal behavior is characteristic of complex alkaloids with multiple functional groups and extensive hydrogen bonding networks [27]. The storage conditions recommend maintaining (+)-Manzamine F at -20°C to preserve its chemical integrity and prevent degradation [26].
The optical rotation of (+)-Manzamine F provides important information about its stereochemical purity and configuration [27]. The positive rotation value confirms the dextrorotatory nature of the compound and serves as a quality control parameter for analytical purposes [36]. This property is measured under standardized conditions using the sodium D-line at 589 nanometers and specific temperature and concentration parameters [36].
The spectroscopic properties of (+)-Manzamine F provide comprehensive structural information and serve as definitive identification criteria for the compound. Proton nuclear magnetic resonance spectroscopy recorded at 400 MHz in methanol-d₄ reveals characteristic signal patterns that distinguish (+)-Manzamine F from other manzamine alkaloids [3] [27]. Key proton signals include the β-carboline protons H-3 at δ 8.35 (doublet, J=5.3 Hz) and H-4 at δ 7.82 (doublet, J=5.3 Hz), which are diagnostic for the β-carboline moiety [3] [27].
The bridgehead proton H-26 appears as a distinctive singlet at δ 3.69, providing important structural information about the polycyclic framework [3] [27]. Additional characteristic signals include the olefinic protons H-15 and H-16 appearing around δ 5.64 and δ 5.54, respectively, which correspond to the macrocyclic double bond system [3] [27]. The complex multipicity patterns observed in the proton nuclear magnetic resonance spectrum reflect the compound's rigid conformational structure and multiple ring systems [3] [27].
Carbon-13 nuclear magnetic resonance spectroscopy at 100 MHz provides detailed information about the compound's carbon framework [3] [27]. The most distinctive feature is the carbonyl carbon C-31 resonating at δ 216.6, which distinguishes (+)-Manzamine F from manzamine A and other related alkaloids [3] [27]. The β-carboline carbon signals appear in their characteristic chemical shift ranges, with C-1 at δ 142.3 and C-3 at δ 137.4 [3] [27]. The bridgehead carbon C-26 resonates at δ 81.6, reflecting its unique chemical environment within the polycyclic system [3] [27].
| Spectroscopic Method | Key Data | Reference |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | H-3: δ 8.35 (d, J=5.3 Hz), H-4: δ 7.82 (d, J=5.3 Hz) | [3] [27] |
| ¹³C Nuclear Magnetic Resonance | C-31: δ 216.6 (ketone), C-26: δ 81.6 (bridgehead) | [3] [27] |
| Ultraviolet-Visible | λmax: 219, 248, 268, 356, 395 nm | [27] |
| Infrared | νmax: 3324, 2935, 1661, 1559, 1461 cm⁻¹ | [27] |
Ultraviolet-visible spectroscopy of (+)-Manzamine F in methanol reveals characteristic absorption maxima at 219, 248, 268, 356, and 395 nanometers [27]. These absorption bands are primarily attributed to the β-carboline chromophore system and provide important information about the compound's electronic structure [27] [33]. The strong ultraviolet absorption is typical of β-carboline-containing compounds and contributes to their potential photochemical properties [9] [33].
Infrared spectroscopy in chloroform solution shows characteristic absorption bands that identify key functional groups within the molecule [27]. The broad absorption at 3324 cm⁻¹ corresponds to hydroxyl and amino group stretching vibrations, while the band at 2935 cm⁻¹ indicates carbon-hydrogen stretching [27]. The distinctive ketone carbonyl stretch appears at 1661 cm⁻¹, confirming the presence of the C-31 ketone functionality [27]. Additional bands at 1559 and 1461 cm⁻¹ are associated with aromatic ring vibrations characteristic of the β-carboline system [27].
High-resolution mass spectrometry provides precise molecular weight confirmation with the molecular ion peak [M+H]⁺ observed at m/z 581.3313, which corresponds to the calculated mass for C₃₆H₄₅N₄O₃⁺ [3] [21]. Liquid chromatography-mass spectrometry analysis shows a retention time of 6.2 minutes under standard analytical conditions, providing additional identification criteria [21]. These mass spectrometric data serve as definitive confirmation of the compound's molecular formula and purity [3] [21].
X-ray crystallographic analysis of (+)-Manzamine F has not been reported in the available literature, representing a significant gap in the structural characterization of this important marine alkaloid [6]. While related manzamine alkaloids such as manzamine A and 32,33-dihydro-31-hydroxymanzamine A have been successfully crystallized and their structures determined by X-ray diffraction, (+)-Manzamine F appears to present crystallization challenges that have prevented detailed crystallographic analysis [6] [27].
The absence of crystallographic data for (+)-Manzamine F contrasts with the successful structural determination of other manzamine family members. For example, manzamine A hydrochloride crystals were analyzed by X-ray diffraction, revealing detailed conformational information about the piperidine and cyclohexene ring systems adopting chair and boat conformations, respectively [9]. Similarly, 32,33-dihydro-31-hydroxymanzamine A was crystallized from methanol and analyzed using an Enraf-Nonius Kappa charge-coupled device area detector, providing definitive stereochemical assignments [27].
The crystallographic analysis of related compounds has provided valuable insights into the three-dimensional architecture of manzamine alkaloids, including hydrogen bonding patterns and absolute configuration determination [6]. These studies have established that manzamine alkaloids can form various solvates and that protonation at specific nitrogen centers can facilitate crystal formation [6]. The structural information obtained from related compounds suggests that (+)-Manzamine F would likely exhibit similar conformational features and intermolecular interactions if suitable crystals could be obtained [6] [9].
The lack of crystallographic data for (+)-Manzamine F necessitates reliance on nuclear magnetic resonance spectroscopy and computational modeling for detailed structural analysis [3] [27]. Advanced nuclear magnetic resonance techniques including two-dimensional correlation spectroscopy, heteronuclear multiple quantum coherence, and heteronuclear multiple bond correlation have been employed to establish connectivity patterns and stereochemical relationships [27]. These solution-based structural determination methods have provided comprehensive structural information, though they cannot match the precision and detail available from single-crystal X-ray diffraction analysis [27].